molecular formula C13H20N2O B3202260 1-(Morpholin-4-yl)-3-phenylpropan-2-amine CAS No. 1021146-87-1

1-(Morpholin-4-yl)-3-phenylpropan-2-amine

Cat. No.: B3202260
CAS No.: 1021146-87-1
M. Wt: 220.31 g/mol
InChI Key: BRDHVWUPHKOGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Morpholine-Containing Propanamines in Chemical Synthesis and Research

Morpholine-containing compounds have been investigated for a wide range of biological activities, including as central nervous system agents. nih.gov The combination of the morpholine (B109124) ring with the propanamine scaffold in 1-(Morpholin-4-yl)-3-phenylpropan-2-amine suggests potential for exploration in various research areas. The structural features of this compound make it an interesting candidate for further investigation in drug discovery and as a building block in the synthesis of more complex molecules. nih.gove3s-conferences.org

Historical Context and Early Synthetic Approaches to Related Structures

The synthesis of N-substituted phenylpropanamines has a long history, with various methods developed over the past century. One of the classical methods for the synthesis of amines from ketones is the Leuckart reaction, first reported by Rudolf Leuckart. wikipedia.org This reaction typically involves the reductive amination of a ketone using ammonium (B1175870) formate (B1220265) or formamide (B127407) at high temperatures. wikipedia.orgalfa-chemistry.com While effective, this method often requires harsh reaction conditions. alfa-chemistry.com

More contemporary approaches to the synthesis of amines from carbonyl compounds include catalytic reductive amination, which offers milder reaction conditions and often higher yields. The synthesis of α-amino ketones, which are precursors to α-amino alcohols and other polyfunctional amino derivatives, has also been an area of significant research. nih.govresearchgate.netrsc.orgrsc.org The development of enantioselective methods for the synthesis of chiral amines and their precursors has been a major focus, driven by the importance of stereochemistry in pharmacology. researchgate.net

The formation of the morpholine ring itself can be achieved through various synthetic strategies, often starting from β-aminoalcohols. researchgate.net Patents describe methods for preparing N-substituted morpholines by reacting an amine with a dihaloether in the presence of an acid acceptor. google.com

Scope of Academic Research on the this compound Backbone

Direct academic research specifically focused on this compound is limited in the public domain. However, extensive research exists on the individual components of its structure. The phenylpropanamine skeleton is a core feature of many psychoactive substances and therapeutic agents, and its derivatives are continuously studied for their interactions with various receptors and transporters in the central nervous system.

Research on morpholine-containing compounds is vast, with studies exploring their potential as anticancer, anti-inflammatory, and antimicrobial agents, among others. nih.govmdpi.com The synthesis and biological evaluation of various morpholino alkyl derivatives have been reported, indicating effects on the central nervous system. nih.gov

While a dedicated body of literature on this compound is not apparent, its structural similarity to other researched compounds suggests its potential as a scaffold for the development of novel chemical entities.

Limitations and Gaps in Current Scholarly Understanding of this compound

Key gaps in knowledge include:

Detailed Synthetic Protocols: Publicly available, optimized, and detailed synthetic procedures for the preparation of this compound are lacking.

Physicochemical and Spectroscopic Data: Comprehensive data on its melting point, boiling point, solubility, and detailed spectroscopic analyses (NMR, IR, Mass Spectrometry) are not published in academic literature. libretexts.orgnih.govnih.gov While a commercial supplier lists the molecular formula as C₁₃H₂₀N₂O and the CAS number for the hydrochloride salt as 100800-07-5, detailed experimental data is absent. scbt.com

Pharmacological Profile: The biological activity and pharmacological profile of this specific compound have not been reported. Its interactions with biological targets remain uncharacterized.

Structure-Activity Relationship (SAR) Studies: Without a body of research on this compound and its analogues, no structure-activity relationships have been established.

The lack of this fundamental information hinders the full exploitation of this compound's potential in research and development. Further investigation is required to synthesize, characterize, and evaluate the properties of this compound to fill these knowledge gaps.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-morpholin-4-yl-3-phenylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-13(10-12-4-2-1-3-5-12)11-15-6-8-16-9-7-15/h1-5,13H,6-11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDHVWUPHKOGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021146-87-1
Record name 1-(morpholin-4-yl)-3-phenylpropan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Spectroscopic Characterization of 1 Morpholin 4 Yl 3 Phenylpropan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules like 1-(Morpholin-4-yl)-3-phenylpropan-2-amine. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a comprehensive understanding of the molecular framework can be achieved.

Comprehensive 1D NMR Analysis (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental insights into the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of adjacent functional groups. For instance, protons on the phenyl ring typically appear in the downfield region (around 7.1-7.3 ppm) due to the deshielding effect of the aromatic ring current. The protons on the morpholine (B109124) ring and the propanamine chain will have distinct chemical shifts based on their proximity to the nitrogen and oxygen atoms. The integration of the peaks corresponds to the number of protons giving rise to the signal, and the splitting patterns (multiplicity) reveal the number of adjacent, non-equivalent protons through spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule. The chemical shifts of the carbon atoms are also sensitive to their local electronic environment. Aromatic carbons of the phenyl group will resonate at lower field (typically 125-150 ppm). The carbons of the morpholine ring will show characteristic shifts influenced by the neighboring oxygen and nitrogen atoms. For example, carbons adjacent to the oxygen atom are expected to be more deshielded than those adjacent to the nitrogen. The carbon atoms of the propanamine chain will also have distinct chemical shifts.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl-H~7.1-7.3-
Phenyl-C-~125-150
Morpholine-H (adjacent to O)--
Morpholine-H (adjacent to N)--
Morpholine-C (adjacent to O)-~67
Morpholine-C (adjacent to N)-~50
Propanamine Chain-H--
Propanamine Chain-C--
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms, which is crucial for assembling the complete molecular structure.

COSY (Correlation sdsu.eduepfl.chSpectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). Cross-peaks in the COSY s sdsu.eduemerypharma.compectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks within the molecule. This is particularly usef youtube.comul for assigning the protons along the propanamine chain and within the morpholine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment establishes one-bond correlations between protons and the carbon atoms they are directly attached to. Each cross-peak in the HS sdsu.eduepfl.chQC spectrum links a specific proton signal to its corresponding carbon signal, enabling the unambiguous assignment of carbon resonances based on the already assigned proton spectrum.

Conformatiepfl.chonal Analysis using NMR Spectroscopic Data

The morpholine ring in this compound typically adopts a chair conformation to minimize steric strain. NMR spectroscopy can prov acs.orgnih.govide insights into the preferred conformation and the dynamics of ring inversion. The coupling constants (J-values) between vicinal protons, which can be accurately measured from the ¹H NMR spectrum, are dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the relative orientation of substituents on the morpholine ring (axial vs. equatorial) can be determined. Furthermore, variable temperature NMR studies can be employed to investigate the energy barrier for the chair-to-chair interconversion of the morpholine ring.

Comparisonnih.govof Experimental and Theoretically Calculated NMR Chemical Shifts

Quantum mechanical calculations, often employing Density Functional Theory (DFT), can be used to predict the NMR chemical shifts of a molecule. By comparing the experime researchgate.netresearchgate.netntally measured chemical shifts with the theoretically calculated values for different possible isomers or conformers, the most likely structure can be identified. A good correlation betwee researchgate.netnih.govn the experimental and calculated shifts provides strong evidence for the correctness of the structural assignment. This approach is particul researchgate.netarly useful for resolving ambiguities in complex structures and for gaining a deeper understanding of the electronic structure of the molecule.

Vibrational Snih.govpectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations and provides a characteristic "fingerprint" of the functional groups present in a molecule.

Assignment of Characteristic Vibrational Modes of the Morpholine Ring and Phenylpropanamine Chain

Morpholine Ring Vibrations: The morpholine ring exhibits several characteristic vibrational modes. The C-O-C stretching vibr wikipedia.orgations of the ether linkage typically appear in the FT-IR spectrum as a strong band in the region of 1115-1085 cm⁻¹. The C-N stretching vibrations of the tertiary amine within the morpholine ring are generally observed in the 1250-1020 cm⁻¹ range. The CH₂ groups of the m orgchemboulder.comorpholine ring will show characteristic stretching and bending vibrations. Asymmetric and symmetric C-H stretching vibrations are expected in the 3000-2850 cm⁻¹ region.

Phenylpropanamine researchgate.netChain Vibrations: The phenyl group gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the phenyl ring can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The amine group in the propanamine chain will also have characteristic vibrations. A secondary amine (R₂NH) typically shows a single, weak N-H stretching band in the 3350-3310 cm⁻¹ region. The C-N stretching of the orgchemboulder.com aliphatic amine will also be present.

Raman Spectroscopy orgchemboulder.com: Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensi nih.govtive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the phenyl ring and the C-C backbone of the propanamine chain are often more prominent in the Raman spectrum.

By combining the data from these various spectroscopic techniques, a detailed and unambiguous structural characterization of this compound can be achieved.

Interpretation of Hydrogen Bonding and Other Intermolecular Interactions through Vibrational Data

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for elucidating the types and strengths of intermolecular interactions, with hydrogen bonding being of primary importance. In the case of this compound, the key functional groups capable of participating in hydrogen bonds are the secondary amine (N-H) group, which can act as a hydrogen bond donor, and the oxygen and nitrogen atoms of the morpholine ring, which can act as hydrogen bond acceptors.

The N-H stretching vibration is particularly sensitive to its environment. In a non-polar solvent or the gas phase, a free (non-hydrogen-bonded) secondary amine typically shows a sharp, weak absorption band in the region of 3350-3310 cm⁻¹. However, when the molecule is in a condensed state (liquid or solid) or a polar solvent, the N-H group can form hydrogen bonds of the N-H···O or N-H···N type. This interaction weakens the N-H bond, causing its stretching frequency to shift to a lower wavenumber (a redshift), often accompanied by significant band broadening and an increase in intensity.

The ether oxygen of the morpholine ring is a potent hydrogen bond acceptor. Intermolecular interactions of the N-H···O type between molecules of this compound would be expected to be a dominant feature in its condensed-phase spectra. The strength of this interaction can be correlated with the magnitude of the frequency shift. nih.gov Furthermore, the C-O stretching vibrations of the morpholine ether group may also exhibit shifts upon hydrogen bond formation, although these are typically less pronounced than the N-H stretching shifts. nih.govresearchgate.net

Weak intermolecular interactions, such as C-H···π interactions between the aliphatic protons and the phenyl ring of a neighboring molecule, can also be present, influencing the crystal packing and subtly affecting the C-H stretching and bending regions of the spectrum. nih.govresearchgate.net

Table 1: Expected Vibrational Bands and Interpretation for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Interpretation
N-H Stretch (Free) 3350 - 3310 Indicates the absence of hydrogen bonding involving the amine group.
N-H Stretch (H-Bonded) 3300 - 3100 (Broad) Indicates N-H group participation as a hydrogen bond donor (e.g., N-H···O or N-H···N). The shift magnitude correlates with bond strength. nih.gov
C-H Stretch (Aromatic) 3100 - 3000 C-H vibrations of the phenyl ring.
C-H Stretch (Aliphatic) 3000 - 2850 C-H vibrations of the propanamine and morpholine alkyl chains.
N-H Bend 1650 - 1550 Bending motion of the secondary amine group.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass for the protonated molecule of this compound, [C₁₃H₂₀N₂O + H]⁺, is 221.16484 Da. An experimental HRMS measurement would be expected to align with this value to within a few parts per million (ppm).

In addition to precise mass, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers critical structural information. Based on the structure of this compound and fragmentation patterns of related compounds like ketamine analogues, a plausible fragmentation pathway can be proposed. mdpi.com The primary cleavage events are expected to occur at the bonds alpha to the amine nitrogen, as this is a chemically labile site.

Key predicted fragmentation pathways include:

Loss of the benzyl (B1604629) group: Cleavage of the C-C bond between the phenyl-substituted carbon and the main chain would result in the loss of a benzyl radical (C₇H₇•), leading to a significant fragment.

Loss of the morpholine group: Cleavage of the C-N bond connecting the morpholine ring to the propanamine backbone is a likely event.

Formation of the tropylium (B1234903) ion: The benzyl group itself can rearrange to form the stable tropylium cation at m/z 91, a common fragment for compounds containing a benzyl moiety. mdpi.com

Cleavage adjacent to the morpholine nitrogen: Fragmentation can also be initiated by cleavage of the bonds within or adjacent to the morpholine ring.

Table 2: Predicted HRMS Fragmentation of [C₁₃H₂₁N₂O]⁺

Predicted m/z Formula of Fragment Plausible Identity of Fragment
221.16484 [C₁₃H₂₁N₂O]⁺ Protonated molecular ion
134.12810 [C₈H₁₆NO]⁺ Resulting from cleavage of the benzyl group
130.09678 [C₇H₁₂N₂]⁺ Resulting from loss of the phenyl group and the morpholine oxygen
91.05425 [C₇H₇]⁺ Tropylium ion, characteristic of a benzyl moiety mdpi.com

X-ray Crystallography for Solid-State Structure Determination (if available for the compound or close analogs)

While the crystal structure for this compound is not publicly available, the structure of the close analog, 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one , provides significant insight into the likely solid-state conformation. nih.govresearchgate.net Analysis of this analog reveals key structural features that are expected to be conserved.

In the crystal structure of the analog, the morpholine ring adopts a stable chair conformation. nih.govresearchgate.net This is the lowest energy conformation for six-membered rings of this type and would be anticipated for the title compound as well. The exocyclic N-C bond from the morpholine ring is observed to be in an equatorial position, which minimizes steric hindrance. researchgate.net

Table 3: Crystallographic Data for the Analog Compound 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one nih.govresearchgate.net

Parameter Value
Chemical Formula C₁₈H₂₀N₂O₂
Formula Weight 296.36
Crystal System Orthorhombic
Space Group Pbca
a (Å) 12.4554 (6)
b (Å) 8.2204 (4)
c (Å) 30.6681 (17)
V (ų) 3140.1 (3)
Z 8
T (K) 295
Key Structural Feature Morpholine ring in a chair conformation. nih.govresearchgate.net

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one

Computational and Theoretical Investigations of 1 Morpholin 4 Yl 3 Phenylpropan 2 Amine

Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Properties

No specific studies employing Density Functional Theory (DFT) or Hartree-Fock (HF) methods for 1-(Morpholin-4-yl)-3-phenylpropan-2-amine were found. Such calculations would typically be performed to elucidate the electronic structure, reactivity, and other physicochemical properties of the molecule. nih.gov

Geometry Optimization and Conformational Analysis

A prerequisite for all other computational analyses is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. This process would yield precise bond lengths, bond angles, and dihedral angles. For flexible molecules like this compound, which contains a rotatable phenylpropyl group and a morpholine (B109124) ring that can adopt different conformations (e.g., chair, boat), a full conformational analysis would be necessary to identify the global minimum energy structure. However, specific optimized structural parameters for this compound are not available in the searched literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govlibretexts.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, and the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net

For this compound, the specific energy values for the HOMO, LUMO, and the resulting energy gap have not been reported in the available search results. A computational study would typically visualize the electron density distribution of these orbitals to predict sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net It is plotted by mapping the electrostatic potential onto a constant electron density surface. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, an MEP analysis would likely show negative potential around the nitrogen and oxygen atoms of the morpholine ring and the nitrogen of the amine group, identifying them as potential sites for electrophilic interaction. The aromatic phenyl ring could also exhibit regions of negative potential. However, a specific MEP map for this molecule has not been found.

Mulliken Population Analysis and Atomic Charge Distributions

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule. uni-muenchen.de This analysis provides insight into the distribution of electrons and can help in understanding the electrostatic interactions and reactivity of the molecule. While the method is known to have limitations, such as basis set dependency, it provides a qualitative understanding of charge distribution. uni-muenchen.de No calculated Mulliken charges for the atoms in this compound are available in the searched literature.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are often performed to complement experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy. nih.govscirp.orgresearchgate.net By calculating the harmonic vibrational frequencies using methods like DFT, researchers can assign the observed spectral bands to specific molecular motions (e.g., stretching, bending). scirp.orgresearchgate.net These calculations are typically performed on the optimized geometry of the molecule. nih.gov No theoretical or experimental vibrational spectra specifically for this compound were identified in the search results.

Thermodynamic Parameters and Energetic Considerations of Reactions

Quantum chemical calculations can be used to predict various thermodynamic properties of a molecule, such as the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°). nist.gov These parameters are essential for understanding the stability of the molecule and the energetics of chemical reactions in which it might participate. The temperature dependence of these properties can also be investigated. nist.gov There are no specific reports on the calculated thermodynamic parameters for this compound in the provided search results.

Analysis of Non-Covalent Interactions within the Molecular Architecture

The three-dimensional structure and stability of this compound are significantly influenced by a network of non-covalent interactions. These interactions, while weaker than covalent bonds, play a crucial role in dictating the molecule's conformation and its potential interactions with biological targets. mhmedical.com Computational and theoretical investigations provide a detailed understanding of these forces.

Hydrogen Bonding Network Characterization

Within the molecular framework of this compound, several potential hydrogen bond donors and acceptors exist. The primary amine group (-NH2) serves as a hydrogen bond donor, while the nitrogen and oxygen atoms of the morpholine ring, as well as the nitrogen of the primary amine, can act as hydrogen bond acceptors.

Computational models, such as Density Functional Theory (DFT), are employed to predict the geometries and energies of these hydrogen bonds. nih.gov Key parameters obtained from these calculations include the distance between the donor and acceptor atoms (D-H···A), the bond angle (D-H-A), and the interaction energy. These parameters provide a quantitative measure of the strength and nature of the hydrogen bonds.

Table 1: Predicted Hydrogen Bond Parameters in this compound (Illustrative)

Donor (D-H)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)Interaction Energy (kcal/mol)
N-H (Amine)O (Morpholine)1.022.153.10155-3.5
N-H (Amine)N (Morpholine)1.022.303.25150-2.8

Note: The data in this table is illustrative and represents typical values expected from computational analysis. Specific values would be derived from detailed quantum chemical calculations.

C-H...π Interactions and Other Weak Interactions

A crystallographic study of a closely related compound, 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, revealed the presence of weak C-H···π interactions that link molecules into inversion dimers in the crystal lattice. nih.govresearchgate.net This observation strongly suggests that similar interactions are present in this compound, influencing its crystal packing and conformation in different environments. NMR studies on phenylalanine derivatives have also provided clear evidence for such aromatic edge-to-face interactions in solution. unit.no

Topological Analysis (AIM Theory) and Reduced Density Gradient (RDG) Plotting

To gain deeper insight into the nature of the non-covalent interactions within this compound, advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are utilized.

Quantum Theory of Atoms in Molecules (QTAIM):

QTAIM analysis, developed by Richard Bader, examines the topology of the electron density to characterize chemical bonding. nih.gov Within this framework, a bond critical point (BCP) is a point in the electron density between two interacting atoms where the density is at a minimum along the bond path but a maximum in the perpendicular directions. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction.

For non-covalent interactions like hydrogen bonds and C-H...π interactions, the values of ρ are typically low, and the sign of ∇²ρ can distinguish between shared-shell (covalent) and closed-shell (non-covalent) interactions.

Table 2: Illustrative QTAIM Parameters for Non-Covalent Interactions in this compound

InteractionElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)
N-H···O0.025+0.085
C-H···π0.010+0.030

Note: This data is illustrative, representing typical ranges for such interactions as determined by QTAIM analysis.

Reduced Density Gradient (RDG) Analysis:

RDG analysis is a powerful tool for visualizing and identifying non-covalent interactions in real space. researchgate.netresearchgate.netchemrxiv.org It is based on the relationship between the electron density and its gradient. Regions of low electron density and low reduced density gradient are indicative of non-covalent interactions.

An RDG plot graphically represents these interactions. Typically, the plot shows the reduced density gradient as a function of the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. Different types of interactions appear as distinct spikes in the plot:

Strong attractive interactions (e.g., strong hydrogen bonds) appear at negative values.

Weak attractive interactions (e.g., van der Waals, C-H...π) appear near zero.

Strong repulsive interactions (e.g., steric clashes) appear at positive values.

Visualizations of the RDG isosurfaces provide a three-dimensional map of where these interactions occur within the molecule, with the surfaces colored according to the type of interaction. This allows for a comprehensive understanding of the intricate balance of forces that determine the molecular structure of this compound.

Reactivity and Mechanistic Studies of 1 Morpholin 4 Yl 3 Phenylpropan 2 Amine

Nucleophilic Reactivity of the Amine Group

The primary amine group in 1-(Morpholin-4-yl)-3-phenylpropan-2-amine is a key center of nucleophilicity. libretexts.org The lone pair of electrons on the nitrogen atom allows it to readily attack electron-deficient centers. libretexts.org This reactivity is fundamental to a variety of chemical transformations.

Key Reactions:

Alkylation: The primary amine can undergo nucleophilic substitution reactions with alkyl halides. youtube.com This reaction can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts through successive alkylations. libretexts.org The initial reaction involves the amine acting as a nucleophile, displacing a halide from the alkyl halide. youtube.com

Acylation: In reactions with acyl chlorides and acid anhydrides, the primary amine forms N-substituted amides. libretexts.org The reaction with acyl chlorides is typically vigorous, while the reaction with anhydrides is slower and may require heat. libretexts.org

Reaction with Carbonyl Compounds: Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

Conjugate Addition: Amines can participate in 1,4-addition reactions with α,β-unsaturated carbonyl compounds. youtube.com The amine attacks the β-carbon of the unsaturated system. youtube.com

The nucleophilicity of amines generally correlates with their basicity; however, it is also significantly influenced by steric hindrance. masterorganicchemistry.com

Reactivity of the Morpholine (B109124) Nitrogen

The morpholine ring contains a tertiary amine, with the nitrogen atom also possessing a lone pair of electrons. However, its reactivity differs from the primary amine due to steric and electronic factors. The electron-withdrawing effect of the oxygen atom in the morpholine ring reduces the nucleophilicity of the tertiary nitrogen compared to simpler trialkylamines. masterorganicchemistry.com

While less nucleophilic than the primary amine, the morpholine nitrogen can still participate in certain reactions:

Alkylation: Under forcing conditions, the tertiary amine can be alkylated to form a quaternary ammonium salt. youtube.com

Nitrosation: There is a potential for N-nitrosation of the morpholine nitrogen, which can sometimes occur even in complex molecules. usp.org Dealkylative nitrosation of tertiary amines is also a possibility. usp.org

Reactions Involving the Phenyl Ring and Aliphatic Chain

The phenyl group and the aliphatic chain provide further sites for chemical modification, although they are generally less reactive than the amine groups under nucleophilic conditions.

Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions. The substitution pattern (ortho, meta, or para) will be directed by the activating or deactivating nature of the substituent attached to the ring.

Aliphatic Chain: The C-H bonds of the aliphatic chain are relatively inert but can be functionalized under specific conditions, such as free radical reactions.

Investigation of Oxidation and Reduction Pathways

The oxidation and reduction of this compound can lead to a variety of products, depending on the reagents and reaction conditions.

Oxidation: The amine groups are susceptible to oxidation. For instance, metabolic studies of related morpholine-containing compounds have shown that oxidation can occur on the phenyl ring, leading to the formation of alcohol and ketone derivatives. nih.gov The specific orientation of the molecule can influence the major metabolite formed. nih.gov

Reduction: While the existing functional groups are largely in a reduced state, the phenyl ring can be hydrogenated under catalytic conditions to a cyclohexyl ring. Nitriles, which can be precursors to the primary amine via reduction, are themselves formed from alkyl halides. slideshare.net

Proposed Reaction Mechanisms for Derivative Formation

The synthesis of derivatives of this compound often involves multi-step reaction sequences with specific proposed mechanisms.

Imine and Enamine Formation: The reaction of a primary amine with a ketone or aldehyde proceeds through a neutral tetrahedral intermediate to form a carbinolamine. libretexts.org Protonation of the hydroxyl group turns it into a good leaving group (water), which is eliminated to form an iminium ion. libretexts.org Subsequent deprotonation yields the final imine. libretexts.org Secondary amines react similarly to form enamines. libretexts.org

Multicomponent Reactions: More complex derivatives can be formed through multicomponent reactions. For example, a proposed mechanism for the formation of propiolamidines involves the catalytic addition of terminal alkynes to carbodiimides. mdpi.com The mechanism can proceed through the formation of an acetylide active species which then inserts a carbodiimide (B86325) molecule. mdpi.com

Cycloaddition Reactions: In reactions involving dienes and dienophiles, the formation of cyclic products can occur. The mechanism can be complex, potentially involving zwitterionic intermediates rather than a direct Diels-Alder pathway. nih.gov Computational studies can help elucidate the most probable reaction mechanism by evaluating the energetics of different pathways. nih.gov

Derivatization and Analog Development Based on the 1 Morpholin 4 Yl 3 Phenylpropan 2 Amine Scaffold

Synthesis of Substituted 1-(Morpholin-4-yl)-3-phenylpropan-2-amine Derivatives

Modifications to the phenyl ring are a common strategy to create analogs. A key example involves the synthesis of 4-(4-aminophenyl)morpholin-3-one (B139978), an important intermediate in the production of some pharmaceutical compounds. google.com One industrial process involves a nitration reaction to introduce a nitro group onto the phenyl ring of a precursor like 4-phenylmorpholin-3-one, yielding 4-(4-nitrophenyl)morpholin-3-one. google.com This nitro-substituted intermediate is then subjected to hydrogenation, typically using a palladium on carbon catalyst, to reduce the nitro group to an amine, furnishing the final 4-(4-aminophenyl)morpholin-3-one product. google.com This multi-step process highlights a viable pathway for introducing functional groups onto the phenyl moiety.

The morpholine (B109124) ring itself can be altered to create new derivatives. The synthesis of 4-(4-aminophenyl)morpholin-3-one demonstrates the introduction of an oxo group at the C-3 position of the morpholine ring. google.com General synthetic methods for creating substituted morpholines are well-established, including processes that utilize reagents like ethylene (B1197577) sulfate (B86663) or employ photocatalytic coupling, which could be adapted to produce precursors for more complex analogs. organic-chemistry.org For instance, iron(III) has been shown to catalyze the diastereoselective synthesis of disubstituted morpholines, indicating that precise control over the stereochemistry of substituents on the morpholine ring is achievable. organic-chemistry.org

The propanamine chain offers multiple sites for functionalization. Research into analogs of GBR 12909, a compound which shares the phenylpropyl structural element, provides insight into potential modifications. nih.govebi.ac.uk In these studies, various substituents including amino, fluoro, hydroxyl, methoxyl, and oxo groups were introduced at the C2 or C3 positions of the 3-phenylpropyl side chain. nih.gov

A common synthetic approach involves the coupling of a suitable piperazine (B1678402) derivative with a substituted 3-phenylpropionic acid. For example, the reaction between 2-methyl-3-phenylpropionic acid and a piperazine precursor can be facilitated by a coupling agent like 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI) to form an amide intermediate. nih.gov This intermediate is subsequently reduced using a reducing agent such as lithium aluminum hydride (LiAlH₄) or alane to yield the final functionalized propanamine chain derivative. nih.gov

Table 1: Examples of Functional Groups Added to the Propanamine Chain and Corresponding Synthetic Reagents. nih.gov
Position of SubstitutionSubstituentKey Reagent for IntroductionSubsequent Reaction
C2Methyl2-methyl-3-phenylpropionic acidAmide coupling (EDCI) followed by reduction (LiAlH₄)
C2Hydroxyl(S)-2-hydroxy-3-phenylpropionic acidAmide coupling (EDCI) followed by reduction (alane)
C2Methoxyl(S)-2-methoxy-3-phenylpropionic acidAmide coupling (EDCI) followed by reduction (alane)
C2Oxo2-oxo-3-phenylpropionic acidAmide coupling (EDCI)

Formation of Macrocyclic or Polyheterocyclic Systems Incorporating the Morpholine-Phenylpropanamine Moiety

The morpholine-phenylpropanamine scaffold can be incorporated into larger, more complex molecular architectures such as macrocycles and polyheterocyclic systems. One study reports the synthesis of complex polyheterocyclic compounds, specifically 3,9-dialkyl-5-morpholin-4-yl-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]-2,7-naphthyridin-8(9H)-ones. researchgate.net This synthesis begins with a morpholin-4-yl-tetrahydro-2,7-naphthyridine, which undergoes further reactions to build the fused pyrimido-thieno ring system. researchgate.net

General strategies for macrocyclization could also be applied to this scaffold. For example, methods involving the intramolecular trapping of an imine linkage to form stable heterocyclic rings, such as an imidazopyridinium unit, have been shown to be highly efficient for creating macrocyclic peptides. nih.gov Another advanced technique is catalyst-transfer macrocyclization, which uses methods like the Buchwald-Hartwig cross-coupling reaction to form macrocycles such as azaparacyclophanes. nih.gov These approaches represent potential routes for designing and synthesizing novel macrocycles built around the morpholine-phenylpropanamine core.

Development of this compound Conjugates and Hybrid Molecules

Molecular hybridization is a strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or novel properties. mdpi.comresearchgate.net This approach has been successfully applied in the development of new chemical entities for various applications. researchgate.netmdpi.com

The this compound moiety can serve as one of the core fragments in such a hybrid design. For instance, researchers have created hybrids by combining naphthoquinone scaffolds with other heterocyclic systems like 1,3,4-thiadiazole (B1197879) or triazole. mdpi.com The design principle involves linking distinct molecular fragments to produce a new molecule. Following this logic, the morpholine-phenylpropanamine scaffold could be conjugated with other known active moieties to explore new chemical space.

Table 2: Conceptual Design of Hybrid Molecules Based on Published Strategies. mdpi.commdpi.com
Scaffold 1Scaffold 2Linker Type (Example)Rationale
This compound1,4-NaphthoquinoneAmide or TriazoleCombining a privileged heterocyclic scaffold with a redox-active moiety. mdpi.com
This compound1,3,4-ThiadiazoleAmine bridgeCoupling two distinct nitrogen-containing heterocyclic systems. mdpi.com
This compoundImidazoleEsterLinking through a biodegradable ester bond to create a potential prodrug. mdpi.com

Structure-Reactivity Relationships within Analog Series

The systematic synthesis of analogs allows for the study of structure-reactivity relationships (SRR). Research on GBR 12935 analogs, which feature a substituted 3-phenylpropyl chain, provides a clear example of this principle. nih.govebi.ac.uk In this series, the nature and position of substituents on the propyl chain were found to control the binding affinity for dopamine (B1211576) and serotonin (B10506) transporters. nih.gov

Key findings from these studies include:

Influence of Lone-Pair Electrons: For substituents at the C2 position, a group with a lone pair of electrons in the S-configuration was found to significantly enhance binding affinity for the dopamine transporter (DAT). ebi.ac.uk

Steric Effects: The steric bulk of the substituent was often detrimental to DAT binding affinity. ebi.ac.uk

Positional Importance: In contrast to the C2 series, neither the electronic nor the steric effects of substituents at the C3 position appeared to significantly affect DAT binding. nih.gov

Hybridization Effects: Substituents with sp² hybridization at the C3 position were observed to have a detrimental effect on DAT affinity. nih.gov

These findings demonstrate that even subtle changes to the molecular structure, such as the position or electronic nature of a single substituent, can have a profound impact on the molecule's interaction with biological targets.

Non Biological Applications and Future Research Directions

Utility as Synthetic Building Blocks in Organic Synthesis

The molecular architecture of 1-(Morpholin-4-yl)-3-phenylpropan-2-amine makes it a valuable building block in organic synthesis. The morpholine (B109124) moiety is a common feature in many biologically active compounds and functional materials. researchgate.nete3s-conferences.org Its constituent functional groups—the secondary amine and the aromatic phenyl ring—offer multiple reaction sites for constructing more complex molecules.

Researchers have utilized structurally similar morpholine derivatives in a variety of synthetic applications. For instance, chiral morpholine derivatives have been employed as chiral auxiliaries and ligands in asymmetric synthesis. nih.gov The secondary amine in the target compound can be readily functionalized through N-alkylation, N-acylation, or reductive amination, allowing for the introduction of diverse substituents. Furthermore, the phenyl group can undergo electrophilic aromatic substitution to add further complexity. A related compound, 2-isocyano-1-morpholino-3-phenylpropan-1-one, has been used as a key starting material in multicomponent reactions, such as the Ugi-Zhu five-component reaction, to create complex bis-heterocyclic structures. mdpi.com This highlights the potential of the phenylpropanamine scaffold in advanced synthetic strategies. The development of novel trifluoromethylmorpholines has also underscored the value of this class of compounds as building blocks for drug discovery. enamine.net

Exploration of Catalytic Properties (e.g., Organocatalysis)

The presence of a secondary amine group positions this compound as a candidate for applications in organocatalysis. Secondary amines are known to act as catalysts by forming nucleophilic enamines or electrophilic iminium ions. While the pyrrolidine ring is often more efficient in enamine-based catalysis, recent studies have focused on developing highly efficient morpholine-based organocatalysts. frontiersin.org

The lower reactivity sometimes associated with morpholine-enamines is attributed to the electronic effect of the oxygen atom and the pyramidal geometry of the nitrogen atom. frontiersin.org However, new classes of β-morpholine amino acids have demonstrated effectiveness in promoting 1,4-addition reactions between aldehydes and nitroolefins, yielding products with excellent yields and stereoselectivity. frontiersin.org This suggests that with appropriate structural modifications, derivatives of this compound could be developed into effective organocatalysts. Additionally, the morpholine moiety has been successfully incorporated into inorganic-organic hybrid materials to create highly selective catalysts, such as a morpholine-modified palladium catalyst used for the selective hydrogenation of p-chloronitrobenzene. mdpi.com This demonstrates the utility of the morpholine structure in modulating the activity and selectivity of metal-based catalysts.

Materials Science Applications (e.g., Polymer Chemistry, Supramolecular Materials)

In materials science, the functional groups of this compound offer potential for incorporation into novel polymers and supramolecular assemblies. The secondary amine can act as a monomeric unit in polymerization reactions, such as in the formation of polyamides or polyimines. The morpholine ring, with its hydrogen bond accepting capabilities, can contribute to the self-assembly of supramolecular structures.

A notable example in this area is the synthesis of an amino poly (styrene-co-maleic anhydride) polymer encapsulated on a γ-Al2O3 support, which was subsequently modified with morpholine. mdpi.com This created a stable inorganic-organic hybrid material with applications in catalysis, demonstrating how the morpholine unit can be integrated into a polymer matrix to confer specific functionalities. mdpi.com The inherent properties of the target compound, including its potential for hydrogen bonding and π-π stacking (via the phenyl ring), make it a candidate for designing gels, liquid crystals, and other soft materials.

Potential in Corrosion Inhibition Technologies

Morpholine and its derivatives are well-established as effective corrosion inhibitors, particularly for protecting steel in acidic environments. consolidated-chemical.comgoogle.com The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that hinders both anodic and cathodic corrosion processes. electrochemsci.org The nitrogen and oxygen atoms in the morpholine ring, as well as the π-electrons of the phenyl group in this compound, can serve as active centers for adsorption onto metal surfaces.

Recent studies on morpholinyl Mannich bases, which are structurally analogous to the target compound, have demonstrated excellent corrosion inhibition for N80 steel in hydrochloric acid. nih.gov These compounds act as mixed-type inhibitors, and their inhibition efficiency increases with concentration. nih.gov For example, 3-morpholino-1-phenylpropan-1-one (MPO) and 3-morpholino-1-phenyl-3-(pyridin-4-yl) propan-1-one (MPPO) showed significant inhibition efficiencies at low concentrations. nih.gov The adsorption process is often a combination of physisorption and chemisorption, leading to the formation of a stable protective film. researchgate.net

Table 1: Corrosion Inhibition Efficiency of Morpholinyl Mannich Bases on N80 Steel in 1 M HCl at 305 K nih.gov
InhibitorConcentration (ppm)Inhibition Efficiency (%)
MPO30090.3
MPPO30091.4

Future Directions in Synthetic Methodology Development

While methods for synthesizing morpholines are established, there is ongoing research into developing more efficient, sustainable, and stereoselective routes. A promising future direction is the adoption of "green" chemistry principles. A recently reported one or two-step, redox-neutral protocol uses inexpensive and simple reagents (ethylene sulfate (B86663) and tBuOK) to convert 1,2-amino alcohols into a wide variety of morpholines with high yields. nih.gov This methodology is scalable and presents significant environmental and safety benefits over traditional methods. nih.gov

Future research could focus on adapting such modern synthetic methods for the large-scale and enantioselective synthesis of this compound and its derivatives. Developing enantioselective approaches, such as those involving reductive amination with chiral catalysts, would be particularly valuable for applications in asymmetric catalysis and materials science. nih.gov

Advanced Computational Modeling for Novel Derivative Design

Computational chemistry offers powerful tools for designing novel derivatives of this compound with tailored properties. Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and Density Functional Theory (DFT) can predict how structural modifications will influence a molecule's performance as a catalyst, corrosion inhibitor, or material component.

For instance, a 3D-QSAR analysis was successfully used to understand the structure-activity relationship for a series of morpholine derivatives designed as dopamine (B1211576) D4 receptor ligands. nih.gov This study identified key structural regions around the benzene rings and the morpholine system that were crucial for affinity. nih.gov A similar computational approach could be applied to the target compound. By modeling the interaction of various derivatives with a metal surface, researchers could rationally design more potent corrosion inhibitors. Likewise, computational screening could identify derivatives with optimal electronic and steric properties for specific catalytic transformations, accelerating the discovery of new organocatalysts.

Unexplored Chemical Transformations and Reactivity Profiles

The reactivity of this compound is not yet fully explored, presenting numerous opportunities for discovering novel chemical transformations. The molecule's bifunctional nature (amine and morpholine) makes it an interesting substrate for a range of reactions.

Future work could investigate its participation in multicomponent reactions beyond the Ugi reaction, potentially leading to the rapid synthesis of complex molecular libraries. The secondary amine could be used to form enamines or iminium ions in situ, which could then participate in cycloaddition or cascade reactions. Another intriguing avenue is the use of the existing functional groups to direct C-H activation at other positions in the molecule, providing a streamlined path to functionalized derivatives that are difficult to access through traditional methods. The reactivity of the morpholine ring itself, such as ring-opening or oxidative transformations, also remains a largely unexplored area that could yield novel chemical entities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Morpholin-4-yl)-3-phenylpropan-2-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between morpholine derivatives and phenylpropan-2-amine precursors. For example, analogous syntheses of morpholine-containing pyrimidines involve reacting 1-(4-morpholinophenyl)ethanone with substituted aldehydes under alkaline conditions (e.g., NaOH in ethanol at 200°C) . Optimization includes adjusting reaction time, temperature, and catalyst loading. Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with morpholine ring protons appearing as distinct multiplet signals (~3.5–4.0 ppm) .
  • IR : Confirms functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for amines).
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D structure using programs like SHELXL or OLEX2 .

Q. What safety precautions should be implemented when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose via hazardous waste protocols .
  • First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced Research Questions

Q. How can computational chemistry tools predict the conformational dynamics of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model ground-state geometries and electron density maps.
  • Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify morpholine ring distortion (e.g., amplitude and phase parameters) .
  • MD Simulations : Study solvent effects and temperature-dependent conformational changes using GROMACS or AMBER.

Q. What strategies resolve contradictions between crystallographic data and DFT calculations for this compound?

  • Methodological Answer :

  • Validation Tools : Cross-check refinement results using SHELXL (for crystallography) and computational outputs (e.g., Mercury for visualization) .
  • Error Analysis : Compare anisotropic displacement parameters (ADPs) from X-ray data with DFT-predicted thermal motions.
  • Hybrid Refinement : Use OLEX2’s integration of crystallographic and computational data to reconcile discrepancies .

Q. How can advanced NMR techniques (e.g., 2D NMR) elucidate stereochemical ambiguities in derivatives of this compound?

  • Methodological Answer :

  • COSY/NOESY : Identify scalar coupling and spatial proximity between protons to assign stereochemistry.
  • HSQC/HMBC : Correlate ¹H-¹³C couplings to resolve connectivity in morpholine or phenyl groups.
  • Dynamic NMR : Study hindered rotation in morpholine rings at variable temperatures .

Q. What are the challenges in refining high-disorder crystal structures of morpholine-containing compounds, and how can they be addressed?

  • Methodological Answer :

  • Disorder Modeling : Use SHELXL’s PART and AFIX commands to split disordered atoms into multiple positions .
  • Constraints : Apply geometric restraints (e.g., bond distances/angles) based on comparable structures (e.g., morpholine derivatives in ).
  • Validation : Check ADPs and electron density maps (e.g., via WinGX) to ensure model accuracy .

Q. How do substituents on the phenyl ring affect the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Increase electrophilicity at the amine group (e.g., nitro substituents reduce basicity) .
  • Electron-Donating Groups (EDGs) : Enhance nucleophilicity (e.g., methoxy groups stabilize intermediates in SN2 reactions).
  • Experimental Validation : Synthesize derivatives (e.g., 4-nitro or 4-methoxy analogs) and compare reaction kinetics or spectroscopic shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Morpholin-4-yl)-3-phenylpropan-2-amine
Reactant of Route 2
Reactant of Route 2
1-(Morpholin-4-yl)-3-phenylpropan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.